molecular formula C21H19N3O5S B2413070 N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941947-68-8

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2413070
CAS No.: 941947-68-8
M. Wt: 425.46
InChI Key: SPQFIBGLSMVCJV-UHFFFAOYSA-N
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Description

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-12-3-5-16(27-2)15(7-12)23-19(25)9-14-10-30-21(22-14)24-20(26)13-4-6-17-18(8-13)29-11-28-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQFIBGLSMVCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammation. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiazole Ring : A five-membered ring known for its biological activity.
  • Benzo[d][1,3]dioxole Moiety : Associated with various pharmacological actions.
  • Methoxy and Methyl Substituents : These groups can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting pathways involved in cancer proliferation and inflammation.
  • Receptor Modulation : The compound may interact with receptors that regulate cellular signaling pathways, potentially altering cell growth and apoptosis.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of benzodioxole demonstrate potent anticancer properties, with IC50 values indicating strong inhibition of tumor cell proliferation (Table 1).
CompoundCell Line TestedIC50 (µM)Reference
2aHep3B3.94
2bMDA-MB-2314.12
ControlDoxorubicin7.4

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating cytokine production. For example, it could reduce levels of tumor necrosis factor (TNF) and interleukin (IL)-6, which are critical in inflammatory responses .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic potency of related thiazole derivatives against multiple human cancer cell lines. Compounds similar to this compound showed promising results in inhibiting tumor growth comparable to established chemotherapeutics like cisplatin .
  • Animal Models : In vivo studies using mouse xenograft models demonstrated that compounds with similar structures inhibited tumor growth effectively while sparing normal tissues from toxicity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
    Cell LinePercent Growth Inhibition (PGI)
    MDA-MB-231 (Breast)78%
    LNCaP (Prostate)65%
    A549 (Lung)70%

These results suggest that N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may serve as a promising lead compound for further development in cancer therapeutics.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cell Lines : In a study published in Journal of Medicinal Chemistry, this compound demonstrated a strong inhibitory effect on MDA-MB-231 cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
  • Prostate Cancer Models : In animal models of prostate cancer, administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for this compound, and how are reaction conditions optimized?

  • Methodology : The synthesis involves multi-step reactions, starting with coupling intermediates like thiazole derivatives and carboxamide precursors. Key steps include:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives under reflux conditions in DMF ().
  • Step 2 : Amide bond formation using coupling agents (e.g., EDCI or DCC) in dichloromethane or DMF at room temperature ().
  • Optimization : Solvent choice (polar aprotic solvents enhance yields), temperature control (40–60°C for exothermic steps), and catalysts (e.g., triethylamine for deprotonation) are critical .
    • Characterization : Post-synthesis purity is confirmed via NMR (1H/13C), HPLC (>95% purity), and mass spectrometry ().

Q. Which analytical techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : Identifies functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) and confirms regiochemistry .
  • HPLC-MS : Detects impurities and quantifies yield .
  • IR Spectroscopy : Validates carbonyl stretches (amide C=O at ~1650 cm⁻¹) .

Q. What structural features contribute to its biological activity?

  • Key Groups :

  • Thiazole ring : Enhances binding to ATP-binding pockets in kinases .
  • Benzo[d][1,3]dioxole : Improves metabolic stability and lipophilicity .
  • Carboxamide moiety : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
    • Comparison : Analogues lacking the 2-methoxy-5-methylphenyl group show reduced anti-cancer activity ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. antimicrobial)?

  • Approach :

  • Assay Variability : Test the compound under standardized conditions (e.g., fixed cell lines vs. primary cultures). notes divergent activity in MCF-7 (IC50 = 8 µM) vs. HeLa (IC50 = 32 µM) .
  • Structural Analogs : Compare bioactivity of derivatives (e.g., thiadiazole vs. thiazole cores) to isolate critical motifs .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) to clarify target specificity .

Q. What strategies optimize yields in multi-step synthesis?

  • Key Parameters :

  • Intermediate Purification : Silica gel chromatography after each step minimizes carryover impurities .
  • Solvent Selection : DMF improves solubility of carboxamide intermediates but requires thorough drying to avoid hydrolysis .
  • Catalytic Efficiency : Substoichiometric use of EDCI (1.2 eq.) reduces side products during amide coupling .

Q. How can the mechanism of action be elucidated for this compound?

  • Experimental Design :

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds .
  • In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases (e.g., EGFR) .
  • Kinetic Studies : Measure IC50 shifts under varying ATP concentrations to confirm competitive inhibition .

Q. What computational methods are recommended for designing analogs with improved activity?

  • Workflow :

  • QSAR Modeling : Correlate substituent electronegativity with anti-proliferative activity (e.g., methoxy groups enhance potency) .
  • ADMET Prediction : SwissADME evaluates logP (<5 for oral bioavailability) and CYP450 interactions .
  • Dynamics Simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. How can researchers troubleshoot low purity in final products?

  • Solutions :

  • Recrystallization : Use ethyl acetate/hexane mixtures to remove hydrophobic byproducts .
  • HPLC Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 60:40 to 80:20) for better separation .
  • Reagent Quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., amide coupling) .

Data Validation and Reproducibility

Q. What validation protocols ensure consistency across independent studies?

  • Checklist :

  • Cross-Lab Replication : Share intermediates (e.g., thiazole-2-carboxylic acid) for stepwise validation .
  • Positive Controls : Compare activity against known inhibitors (e.g., doxorubicin for anti-cancer assays) .
  • Data Transparency : Publish raw NMR/HPLC files in supplementary materials .

Structural Comparison Table

(Adapted from )

Compound NameStructural FeaturesBiological ActivityReference
Target CompoundThiazole, dioxole, carboxamideAnti-cancer, enzyme inhibition
3-(Benzo[d][1,3]dioxol-5-yl)thiopheneThiophene coreAntimicrobial
5-amino-thiadiazole derivativesThiadiazole coreAntiviral

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